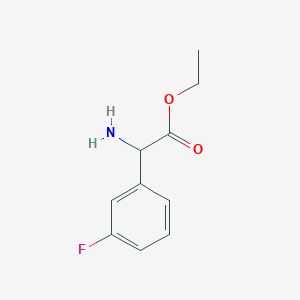

Ethyl 2-amino-2-(3-fluorophenyl)acetate

Description

Ethyl 2-amino-2-(3-fluorophenyl)acetate is an ethyl ester derivative featuring an amino group and a 3-fluorophenyl substituent on the central carbon atom. Its IUPAC name, ethyl (E)-2-(3-(2-((3-fluorophenyl)amino)-2-oxoethyl)-4-oxothiazolidin-2-ylidene)acetate, highlights its thiazolidinone ring and conjugated system . Its structure combines a fluorinated aromatic ring with a flexible ester moiety, enabling interactions with hydrophobic and polar regions of biological targets.

Properties

Molecular Formula |

C10H12FNO2 |

|---|---|

Molecular Weight |

197.21 g/mol |

IUPAC Name |

ethyl 2-amino-2-(3-fluorophenyl)acetate |

InChI |

InChI=1S/C10H12FNO2/c1-2-14-10(13)9(12)7-4-3-5-8(11)6-7/h3-6,9H,2,12H2,1H3 |

InChI Key |

DDKWUBPHZZSQHW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CC(=CC=C1)F)N |

Origin of Product |

United States |

Preparation Methods

Reduction of Nitro-Substituted Precursors

- Starting Material: Ethyl 2-(4-fluoro-3-nitrophenyl)acetate

- Method: Catalytic hydrogenation using palladium on activated carbon (10% Pd/C) under hydrogen atmosphere at 40 °C for 16 hours.

- Outcome: The nitro group is reduced to an amino group, yielding Ethyl 2-(3-amino-4-fluorophenyl)acetate with 90% yield and 98.7% purity by HPLC.

- Notes: The reaction is conducted in ethanol, and palladium catalyst is removed by filtration after completion. This method is efficient and scalable for industrial production.

- Reference: CN110845337 patent details this method, highlighting its reliability and high yield.

Michael Addition of Amines to Ethyl Acrylate Derivatives

- A related synthetic approach involves the Michael addition of an aromatic amine to ethyl acrylate or its derivatives under acidic or neutral conditions, followed by purification steps.

- Although this method is more commonly applied to other amino esters (e.g., 3-(pyridin-2-yl-amino) ethyl propionate), it provides a conceptual framework for synthesizing amino esters by direct addition of amines to activated esters.

Nitroacetate Condensation and Subsequent Reduction

- A multistep synthesis involving condensation of ethyl nitroacetate with substituted benzaldehydes, followed by reduction, has been described for related α-amino esters.

- This method involves careful control of reaction conditions to manage intermediate stability and optimize the yield of the final amino ester.

| Method | Starting Materials | Key Reaction Conditions | Yield (%) | Purity (HPLC %) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Catalytic Hydrogenation of Nitro Ester | Ethyl 2-(4-fluoro-3-nitrophenyl)acetate, Pd/C, H2 | 40 °C, 16 h, ethanol solvent | 90 | 98.7 | High yield, scalable, straightforward | Requires handling of hydrogen gas and catalyst |

| Alkylation of 3-amino-4-fluorophenylamine | 3-amino-4-fluorophenylamine, ethyl chloroacetate | Controlled temperature, base catalyst | Not specified | Not specified | Direct synthesis, selective | Requires optimization for side reactions |

| Michael Addition of Amine to Ethyl Acrylate | Aromatic amine, ethyl acrylate, acetic acid | 80 °C, 12 h, acid catalysis | ~80 (related compounds) | ~98 (related compounds) | Mild conditions, good purity | Less direct for this compound, longer reaction time |

| Nitroacetate Condensation and Reduction | Ethyl nitroacetate, substituted benzaldehyde, reducing agents | Heating, ion-exchange resin, controlled atmosphere | Variable (~6% in some cases) | Not specified | Enables access to diverse derivatives | Low yield, complex steps |

- The catalytic hydrogenation approach is the most documented and industrially viable method for synthesizing Ethyl 2-amino-2-(3-fluorophenyl)acetate, with patent literature confirming its efficiency and reproducibility.

- The presence of the fluorine atom at the meta position (3-position) on the phenyl ring influences the electronic properties of the molecule, affecting nucleophilicity and hydrogenation kinetics, which must be considered during process optimization.

- Purification typically involves filtration to remove catalyst, solvent evaporation under reduced pressure, and may include chromatographic techniques for high-purity requirements.

- Alternative synthetic routes, such as nucleophilic substitution and Michael addition, provide flexibility for structural analog development but may require more extensive optimization for yield and purity.

- The nitroacetate condensation method, while useful for synthesizing various unnatural α-amino esters, tends to have lower yields and involves more complex reaction conditions, making it less favorable for large-scale synthesis of this specific compound.

This compound is primarily prepared via catalytic hydrogenation of its nitro-substituted ethyl ester precursor using palladium on carbon under mild conditions, achieving high yields and purity suitable for industrial applications. Alternative methods exist but are less commonly applied for this specific compound due to lower efficiency or complexity. The choice of method depends on available starting materials, desired scale, and purity requirements.

Scientific Research Applications

Ethyl 2-amino-2-(3-fluorophenyl)acetate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs for neurological and psychiatric disorders.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-(3-fluorophenyl)acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Compounds with halogen or functional group substitutions on the phenyl ring exhibit distinct physicochemical and synthetic properties:

Key Findings :

- Halogen Effects : Chlorine and bromine substituents (e.g., 10b, 10c) increase molecular weight and lipophilicity, which may enhance membrane permeability but reduce solubility .

- Synthetic Yields : Compounds with electron-withdrawing groups (e.g., 10c) show higher yields (90.4%), likely due to stabilized intermediates during synthesis .

Ester Group Modifications

Variations in the ester moiety influence reactivity and stability:

Key Findings :

- Ethyl vs. Methyl Esters : Ethyl esters (e.g., target compound) generally exhibit better hydrolytic stability than methyl esters, making them preferable for prodrug designs .

- Fluorinated Esters : Difluoro-substituted esters (e.g., Ethyl 2-(3-Bromophenyl)-2,2-difluoroacetate) exhibit stronger electron-withdrawing effects, altering reaction pathways in nucleophilic substitutions .

Functional Group Additions

Incorporation of groups like ureido, methoxy, or trifluoroacetyl modifies bioactivity:

Key Findings :

Biological Activity

Ethyl 2-amino-2-(3-fluorophenyl)acetate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparisons with related compounds.

Chemical Structure and Properties

This compound features an ethyl ester group, an amino group, and a fluorinated phenyl moiety. The presence of the fluorine atom at the meta position influences its chemical reactivity and biological interactions. The compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The amino group can form hydrogen bonds with active sites on enzymes or receptors, while the fluorophenyl group may engage in hydrophobic interactions. These interactions can modulate enzyme activity or receptor binding, leading to various physiological effects.

Biological Activities

-

Enzyme Inhibition :

- This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may inhibit certain kinases or proteases, which are critical in cancer progression and other diseases.

-

Receptor Binding :

- The compound is also explored for its ability to bind to neurotransmitter receptors, which could have implications in treating neurological disorders. Its structure allows it to mimic natural substrates or ligands, facilitating receptor modulation.

- Antimicrobial Activity :

- Anticancer Properties :

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| Ethyl 2-amino-2-(4-fluorophenyl)acetate | Fluorine at para position | Similar enzyme inhibition |

| Ethyl 2-amino-2-(2-fluorophenyl)acetate | Fluorine at ortho position | Altered receptor binding |

| Ethyl 2-amino-2-(3-chlorophenyl)acetate | Chlorine instead of fluorine | Different antimicrobial profile |

The positioning of the halogen atom significantly affects the compound's biological profile, influencing both its pharmacokinetics and pharmacodynamics.

Study on Anticancer Activity

In a study investigating the anticancer effects of this compound, researchers treated various cancer cell lines with different concentrations of the compound. The results demonstrated a dose-dependent inhibition of cell proliferation, with notable efficacy against MCF-7 breast cancer cells and HCT116 colon cancer cells.

Enzyme Inhibition Study

Another study focused on the enzyme inhibition capabilities of this compound revealed that it effectively inhibited a specific kinase involved in cell signaling pathways associated with tumor growth. The kinetic parameters suggested that the compound acts as a competitive inhibitor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.